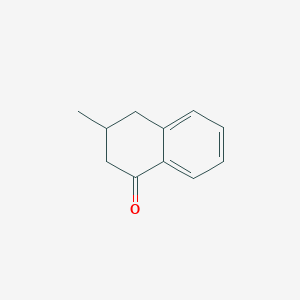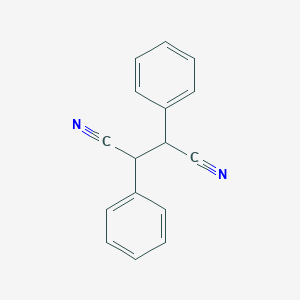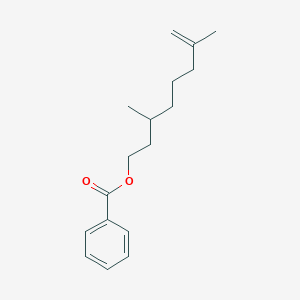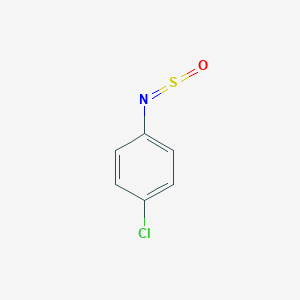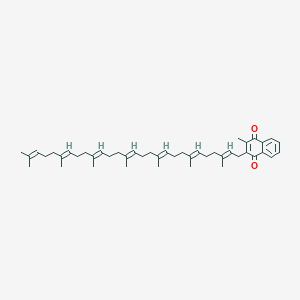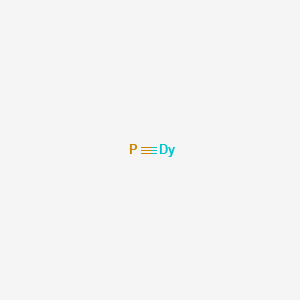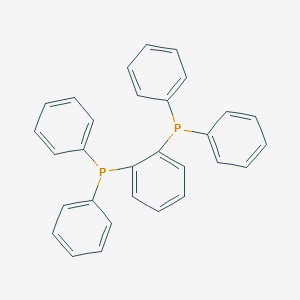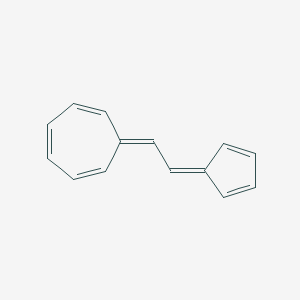
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a polycyclic hydrocarbon that features a unique structure combining cyclopentadiene and cycloheptatriene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sesquifulvadiene typically involves the reaction of cyclopentadiene with cycloheptatriene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and cycloheptatriene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of sesquifulvadiene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of sesquifulvadiene can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, nitro compounds, sulfonated compounds.
Aplicaciones Científicas De Investigación
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of sesquifulvadiene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, sesquifulvadiene may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene can be compared with other similar polycyclic hydrocarbons, such as:
Fulvene: Another polycyclic hydrocarbon with a similar structure but different ring sizes.
Cyclopentadiene: A simpler hydrocarbon that forms part of the sesquifulvadiene structure.
Cycloheptatriene: Another component of sesquifulvadiene with distinct chemical properties.
Propiedades
Número CAS |
13822-93-0 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
Clave InChI |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
SMILES canónico |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
